molecular formula C11H15NO2 B224022 N-benzyl-4-hydroxybutanamide

N-benzyl-4-hydroxybutanamide

Cat. No. B224022
M. Wt: 193.24 g/mol
InChI Key: OTMXCBMQBZIPSQ-UHFFFAOYSA-N
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Patent
US03940258

Procedure details

The preparation of subject compounds is known from the literature. For example, Spath, E., et al. Ber 69B, 2727-31 (1936) CA 31, 22728 react γ-hydroxybutyric acid lactone with benzyl amine at a temperature of 215°-220°C. to obtain as the reaction product, N-benzyl-γ-hydroxybutyramide in 42% yield. It is further known from the literature (Reppe, W. CA 50, 16786 ie) that when 214 g. benzyl amine (b.p. 187°C.) are reacted with 172 g. γ-butyrolactone (b.p. 204°C.) for 8 hours, there is obtained only 184 g. of reaction product amounting to a yield of 47.6% of the theoretical. After recrystallization of this latter reaction product from ethylacetate, the compound recovered has a melting point of 70°-72°C.
[Compound]
Name
69B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][O:5][C:3](=[O:4])[CH2:2]1.[CH2:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH2:7]([NH:14][C:3](=[O:4])[CH2:2][CH2:1][CH2:6][OH:5])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
69B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)OC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of subject compounds

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CCCO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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